1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine
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Overview
Description
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent at the 5-position, and a fluoro substituent at the 2-position of the phenyl ring
Preparation Methods
The synthesis of 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available N-Boc-pyrrolidine.
Lithiation/Borylation: Enantiopure boronic ester is prepared via a (+)-sparteine mediated asymmetric lithiation/borylation.
Introduction of Ester Moiety: The ester moiety is introduced via stereospecific radical-induced 1,2-migration of the corresponding in situ generated vinyl and isopropenyl boron ate complexes.
Chemical Reactions Analysis
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include strong acids for deprotection, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives:
Pyrrolidine-2,5-dione: Known for its versatility in medicinal chemistry.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary.
Pyrrolizines: Studied for their biological activity and potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents and the presence of the Boc protecting group, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C15H19ClFNO2 |
---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
tert-butyl 3-(5-chloro-2-fluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19ClFNO2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-8-11(16)4-5-13(12)17/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
RKMDGTMFPUVUGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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